(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
Description
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a carboxy-functionalized cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses . The compound’s structure comprises a cyclohexyl ring substituted with a Boc-amino group at the 4-position and an acetic acid moiety linked via an oxygen atom (cyclohexyloxy-acetic acid). This configuration confers unique steric and electronic properties, making it valuable as a building block in pharmaceutical intermediates, particularly for β-lactamase inhibitors and peptide mimetics .
Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid typically involves the protection of the amino group with a Boc group, followed by the attachment of the cyclohexyl ring and the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Therapeutic Uses
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs targeting inflammatory conditions, such as arthritis. Research indicates that derivatives of this compound can act on specific prostaglandin receptors, potentially offering alternative treatments with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
1.2 Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel phenoxyethyl piperidine compounds, which have shown promise in treating physiological disorders including pain associated with osteoarthritis and rheumatoid arthritis . These derivatives are being studied for their efficacy and safety profiles, which could lead to new therapeutic options.
Organic Synthesis Applications
2.1 Reactivity and Functionalization
The presence of the tert-butoxycarbonyl (Boc) group enhances the reactivity of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid in organic synthesis. This functional group allows for selective reactions under mild conditions, making it a versatile intermediate for the preparation of more complex molecules .
2.2 Case Studies in Synthesis
-
Case Study 1: Synthesis of Amino Acids
Researchers have utilized (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid as a precursor in synthesizing various amino acids. The Boc group facilitates protection during multi-step synthesis, allowing for the introduction of other functional groups without unwanted side reactions . -
Case Study 2: Development of Peptide Therapeutics
The compound has been employed in the synthesis of peptide therapeutics where controlled release and stability are crucial. Its ability to undergo deprotection under mild conditions makes it suitable for use in sensitive biological environments .
Data Tables
Mécanisme D'action
The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step synthesis processes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, highlighting differences in substituents, physicochemical properties, and applications:
*Estimated based on inductive effects of substituents; electron-withdrawing groups (e.g., nitro) lower pKa, while alkyl groups increase it .
Key Comparative Insights
Structural Variations and Reactivity :
- Cyclohexane vs. Tetrahydropyran (THP) : The THP analog () exhibits higher solubility in polar solvents due to its oxygenated ring, whereas the cyclohexane backbone in the parent compound provides greater conformational rigidity .
- Substituent Effects : The nitro-phenyl derivative () demonstrates significantly stronger acidity (pKa ~2.8–3.2) compared to the parent compound (pKa ~3.8–4.2) due to the nitro group’s strong electron-withdrawing effect, which stabilizes the deprotonated carboxylate .
Synthetic Utility: The trans-4-tert-Butoxycarbonylaminocyclohexylacetic acid isomer () is favored in peptide synthesis for its spatial orientation, which mimics natural amino acid side chains . The difluoro derivative () is prized in medicinal chemistry for its improved metabolic stability and membrane permeability, attributed to fluorine’s electronegativity and lipophilicity .
Biological Applications :
- The parent compound and its analogs are widely used in β-lactamase inhibitor synthesis () and as intermediates for protease inhibitors () .
- The THP variant () is employed in glycopeptide antibiotics due to its compatibility with aqueous reaction conditions .
Research Findings and Data
- Synthetic Yields : The parent compound is synthesized in a 30% yield over five steps, involving Boc deprotection, reductive amination, and ester hydrolysis () .
- Crystallographic Data: Analogous compounds like 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exhibit well-defined crystal structures (R factor = 0.053), confirming their stereochemical stability ().
- Acidity Trends : Chloroacetic acid (pKa ~2.8) is far more acidic than the parent compound due to chlorine’s strong -I effect, while glacial acetic acid (pKa ~4.76) is weaker () .
Activité Biologique
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, also known by its CAS number 189153-10-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 189153-10-4
This compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines. The cyclohexyl group contributes to its hydrophobic characteristics, potentially influencing its biological interactions.
The biological activity of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenoxyacetic acid derivatives which have shown COX-2 inhibitory activity.
- Cell Signaling Modulation : It may alter cell signaling pathways, impacting processes such as apoptosis and cellular proliferation.
In Vitro Studies
Research indicates that (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid exhibits significant biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
- Cell Viability and Proliferation : In vitro assays have shown that this compound can affect cell viability in various cancer cell lines, indicating a possible role in cancer therapy .
Case Studies
- Study on COX-2 Inhibition : A comparative analysis of related compounds showed that those with structural similarities to (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid exhibited IC₅₀ values ranging from 0.06 μM to 0.97 μM against COX-2, highlighting the potential for this compound as a selective COX-2 inhibitor .
- Toxicological Assessments : Toxicological studies are essential for understanding the safety profile of new compounds. Initial assessments indicate that while some derivatives exhibit anti-inflammatory properties without significant toxicity, further studies are needed to evaluate the long-term effects on liver and kidney functions .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | IC₅₀ (μM) | COX Selectivity Index |
|---|---|---|
| Celecoxib | 0.05 | 298.6 |
| (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | TBD | TBD |
| Mefenamic Acid | 29.9 | N/A |
| SC-558 | 0.0005 | N/A |
Q & A
Q. What are the optimal synthetic routes for (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, and how can purity be maximized?
Methodological Answer:
- Step 1: Start with 4-aminocyclohexanol. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
- Step 2: React the Boc-protected intermediate with bromoacetic acid or its activated ester (e.g., NHS ester) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the acetic acid linkage .
- Step 3: Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note: Avoid prolonged exposure to acidic conditions to prevent Boc group cleavage.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Expect signals for tert-butyl protons (δ ~1.4 ppm, singlet), cyclohexyl protons (δ ~1.2–2.2 ppm, multiplet), and the acetic acid moiety (δ ~3.8–4.2 ppm for CH₂ and δ ~12.5 ppm for COOH) .
- ¹³C NMR: Key peaks include Boc carbonyl (δ ~155 ppm), cyclohexyl carbons (δ ~25–35 ppm), and acetic acid carbonyl (δ ~170 ppm) .
- IR Spectroscopy: Look for Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ or [M+Na]⁺ ions matching the molecular weight (calculated: ~300–350 g/mol depending on substituents) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Prepare buffered solutions (pH 1–10). Incubate the compound at 25°C and 37°C.
- Monitor degradation via HPLC at intervals (0h, 24h, 48h).
- Findings:
Q. How can this compound serve as a building block in peptide mimetics or prodrug design?
Methodological Answer:
- Application Strategy:
- Peptide Mimetics: Use the cyclohexyloxy-acetic acid moiety as a rigid spacer to mimic peptide backbones. Couple with amino acids via EDC/HOBt-mediated amidation .
- Prodrug Design: Attach therapeutic agents (e.g., anticancer drugs) to the Boc-protected amine. Enzymatic cleavage in vivo releases the active drug .
- Validation: Test in vitro hydrolysis assays (e.g., plasma stability) and cell-based efficacy models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values across studies?
Methodological Answer:
- Factors to Investigate:
- Solvent Purity: Trace water in DMSO or THF can alter solubility. Use anhydrous solvents and Karl Fischer titration to verify .
- Polymorphism: Characterize crystal forms via PXRD. Different polymorphs exhibit distinct solubility profiles .
- Unified Protocol: Standardize solubility testing (e.g., shake-flask method at 25°C, 24h equilibration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
